![molecular formula C16H17N3O3S B2639734 N-(2-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946345-62-6](/img/structure/B2639734.png)
N-(2-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
N-(2-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds :
- Research demonstrates the use of similar thiazolopyrimidine derivatives in synthesizing new heterocyclic compounds with potential biological activities. For example, (Abu‐Hashem, Al-Hussain, & Zaki, 2020) discuss the synthesis of N-(thiazolo[3, 2-a]pyrimidine) derivatives with observed analgesic and anti-inflammatory activities.
Antimicrobial and Antifungal Applications :
- Compounds related to thiazolopyrimidines have been shown to exhibit antimicrobial and antifungal properties. For instance, (Bondock, Rabie, Etman, & Fadda, 2008) investigated the antimicrobial activity of new heterocycles incorporating similar moieties.
Anticancer Properties :
- Studies like those by (Al-Sanea et al., 2020) explored the synthesis of certain thiazolopyrimidine derivatives and evaluated their in vitro cytotoxic activities, indicating potential anticancer applications.
Synthesis of Fused Thiazolopyrimidinones :
- The research by (Janardhan, Srinivas, Rajitha, & Péter, 2014) discusses the synthesis of fused thiazolopyrimidinone derivatives, highlighting the versatility of these compounds in creating complex molecular structures.
Application in Pain and Inflammation Management :
- Compounds similar to N-(2-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide are used in studies focused on managing pain and inflammation. (Alam, Khan, Siddiqui, & Ahsan, 2010) synthesized a series of thiazolopyrimidine derivatives, assessing their anti-inflammatory and antinociceptive activities.
Mechanism of Action
Thiazolopyrimidines
are heterocyclic analogs of purine bases, and they exhibit a broad spectrum of pharmacological activity . They have been synthesized using multicomponent sonochemical reactions, which are in accordance with the “green chemistry” principles such as environmental safety, atom economy, and efficiency .
Indole derivatives
possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole is an important heterocyclic system that provides the skeleton to many biologically active pharmacophores .
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-13-5-3-2-4-11(13)9-18-14(20)8-12-10-23-16-17-7-6-15(21)19(12)16/h2-7,12H,8-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACFYBUWXJBIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2CSC3=NC=CC(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
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